Structural Differentiation from Histamine H3 Receptor Agonists
A critical structural difference exists between the target compound and known H3 receptor agonists. N-(1H-imidazol-2-ylmethyl)propan-2-amine dihydrochloride is an N-alkylated imidazole, with the amine nitrogen located exocyclic to the imidazole ring . In contrast, the established H3 agonist (R)-(-)-α-methylhistamine (CAS 868698-49-1) is an α-methylated histamine derivative where the amine nitrogen is part of an aliphatic chain directly attached to the imidazole ring [1]. This distinct substitution pattern means the target compound cannot be assumed to be a functional analog of α-methylhistamine and is a different chemical scaffold altogether.
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | SMILES: CC(C)NCC1=NC=CN1 (Imidazole linked to an exocyclic amine via a methylene bridge) |
| Comparator Or Baseline | (R)-(-)-α-methylhistamine dihydrobromide (CAS 868698-49-1) |
| Quantified Difference | N/A (Qualitative difference in chemical structure class) |
| Conditions | N/A |
Why This Matters
This structural difference is fundamental for compound selection. The target compound is not an analog of α-methylhistamine and cannot be used as a substitute in studies focused on histamine receptor biology.
- [1] PubChem. (n.d.). (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrobromide. PubChem CID 45037031. CAS: 868698-49-1. View Source
